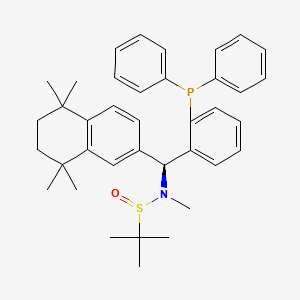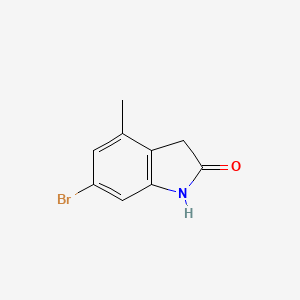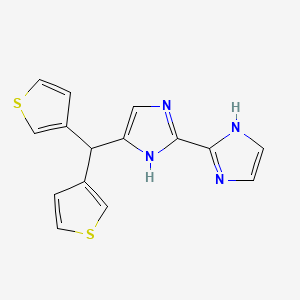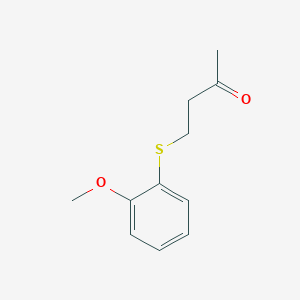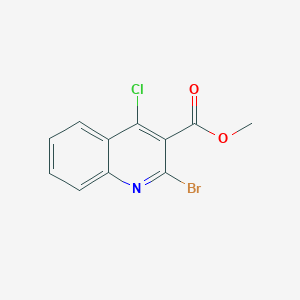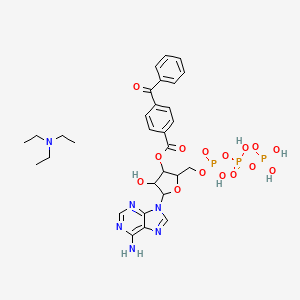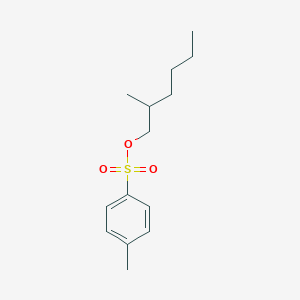
2-Methylhexyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H22O3S and a molecular weight of 270.39 g/mol . It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Methylhexyl 4-methylbenzenesulfonate typically involves the esterification reaction between 4-methylbenzenesulfonyl chloride and 2-methylhexanol . The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methylhexyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylhexyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylhexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Methylhexyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
4-Methylbenzenesulfonic acid 2-methylhexyl ester: This compound has similar structural features but may differ in its reactivity and applications.
2-Hexyldecyl 4-methylbenzenesulfonate: Another sulfonate ester with a longer alkyl chain, which may affect its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties, making it suitable for various applications.
Properties
Molecular Formula |
C14H22O3S |
|---|---|
Molecular Weight |
270.39 g/mol |
IUPAC Name |
2-methylhexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3 |
InChI Key |
AOWAQOSWMSVFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



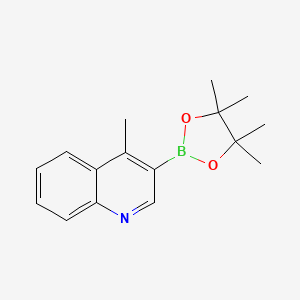
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
